molecular formula C14H10Cl2N2O2 B3861706 [(Z)-(2-chlorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate

[(Z)-(2-chlorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate

Cat. No.: B3861706
M. Wt: 309.1 g/mol
InChI Key: JKNZPOVWIHBMCG-MFOYZWKCSA-N
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Description

[(Z)-(2-chlorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate is a chemical compound characterized by the presence of chlorophenyl groups and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(2-chlorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate typically involves the reaction of 2-chlorobenzaldehyde with 4-chloroaniline in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The resulting Schiff base is then treated with phosgene or a phosgene equivalent to form the carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of toxic reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

[(Z)-(2-chlorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding chlorobenzoic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

[(Z)-(2-chlorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Z)-(2-chlorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-(2-chlorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate is unique due to its specific structural configuration and the presence of both chlorophenyl and carbamate groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[(Z)-(2-chlorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-11-5-7-12(8-6-11)18-14(19)20-17-9-10-3-1-2-4-13(10)16/h1-9H,(H,18,19)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNZPOVWIHBMCG-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NOC(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\OC(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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